1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves multiple steps. One common method includes the reaction of 1-Methyl-3-pyrrolidinol with pyrazole derivatives under controlled conditions . The reaction typically requires the use of solvents such as ethanol and catalysts to facilitate the process. The final product is obtained through purification techniques like vacuum distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch-wise addition of reagents, temperature control, and the use of industrial-grade solvents and catalysts . The final product is purified using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to various biological effects . The compound’s structure allows it to bind to active sites on target proteins, thereby altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-pyrrolidinol
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-Hydroxy-1-methylpyrrolidine
Uniqueness
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQLZYCOKJPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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